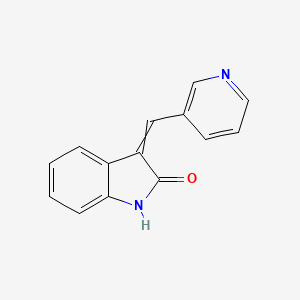

3-(3-Pyridylmethylidene)-2-indolinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(pyridin-3-ylmethylidene)-1H-indol-2-one |

InChI |

InChI=1S/C14H10N2O/c17-14-12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16-14/h1-9H,(H,16,17) |

InChI Key |

ALVGMCFQOGIUFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CN=CC=C3)C(=O)N2 |

Synonyms |

3-(3-pyridylmethylidene)-2-indolinone |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Pyridylmethylidene 2 Indolinone

Classical Synthetic Approaches to 3-(3-Pyridylmethylidene)-2-indolinone

Classical methods remain fundamental to the synthesis of this compound, with condensation reactions being the most direct and widely employed strategy.

The most common method for synthesizing this compound is the Knoevenagel condensation. bhu.ac.in This reaction involves the base-catalyzed condensation of 2-indolinone (also known as oxindole) with 3-pyridinecarboxaldehyde (B140518). The active methylene (B1212753) group at the C3 position of the 2-indolinone acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the target compound. acs.org

Commonly used catalysts for this transformation are weak organic bases such as piperidine (B6355638) or pyridine (B92270). researchgate.netnih.gov The reaction is typically carried out in a protic solvent like ethanol, often under reflux conditions to drive the reaction to completion. Some procedures report catalyst-free conditions, particularly when using a green solvent system like a water-ethanol mixture at room temperature, which can provide high yields of the desired E-isomer. bas.bg

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Indolinone | 3-Pyridinecarboxaldehyde | Piperidine / Ethanol | Reflux | High | acs.org |

| 2-Indolinone | 3-Pyridinecarboxaldehyde | H2O:EtOH | Room Temp, Catalyst-Free | Excellent | bas.bg |

| 2-Indolinone | 3-Pyridinecarboxaldehyde | Potassium Fluoride on Alumina (B75360) | Microwave, Solvent-Free | Good | acs.org |

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules in a single step, enhancing efficiency and atom economy. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core 2-indolinone ring with the desired substituent in place.

For example, MCRs have been developed for the synthesis of various 3-substituted 2-indolinones. researchgate.net An Ugi four-component reaction followed by a palladium-assisted intramolecular N-aryl amidation represents one such advanced strategy. researchgate.net Similarly, three-component couplings involving isatins, an aryne precursor, and a suitable coupling partner have been used to generate 3-substituted-3-hydroxyindolin-2-ones, which could potentially be dehydrated to form the desired exocyclic double bond. rsc.org The development of a one-pot reaction involving, for instance, a 2-haloaniline, an appropriate three-carbon aldehyde synthon, and a pyridine component could be a potential MCR route.

Modern Catalyst-Driven Syntheses of this compound

Modern synthetic chemistry has increasingly focused on catalyst-driven reactions to achieve higher efficiency, selectivity, and functional group tolerance.

Transition metal catalysis offers powerful alternatives for C-C bond formation. The Heck reaction is a viable, albeit less direct, method for synthesizing the target compound. wikipedia.org This would involve the palladium-catalyzed coupling of a 3-halo-2-indolinone or 3-triflyloxy-2-indolinone with 3-vinylpyridine. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination to form the product and regenerate the catalyst. libretexts.org

Another potential route is the Suzuki-Miyaura cross-coupling reaction. nih.gov This strategy could involve two primary pathways:

Reaction of a 3-borylated-2-indolinone (e.g., a boronic acid or ester) with a 3-halopyridine.

Reaction of a 3-halo-2-indolinone with 3-pyridineboronic acid.

These palladium-catalyzed reactions are known for their high tolerance of various functional groups and generally provide good to excellent yields. nih.govresearchgate.net

| Reaction Name | Indolinone Substrate | Pyridine Substrate | Catalyst System (Typical) | Reference Principle |

|---|---|---|---|---|

| Heck Reaction | 3-Bromo-2-indolinone | 3-Vinylpyridine | Pd(OAc)2, PPh3, Base | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | 3-Bromo-2-indolinone | 3-Pyridineboronic acid | Pd(PPh3)4, Base | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | 2-Indolinone-3-boronic acid | 3-Bromopyridine | Pd(PPh3)4, Base | nih.govrsc.org |

Organocatalysis has emerged as a major field in synthesis, avoiding the use of potentially toxic and expensive metals. rsc.org For the synthesis of this compound, organocatalysts can be employed to facilitate the Knoevenagel condensation. Chiral thiourea (B124793) derivatives or chiral phosphoric acids have been successfully used in related tandem Michael-Knoevenagel reactions. nih.gov These catalysts typically activate the electrophile (aldehyde) or the nucleophile (2-indolinone) through hydrogen bonding, lowering the activation energy of the reaction. While often used for asymmetric synthesis, the principles apply to the formation of achiral products as well, often under mild conditions. rsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several methods have been developed to make the synthesis of indolinone derivatives more environmentally benign. These approaches focus on reducing energy consumption, minimizing waste, and avoiding hazardous solvents.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has been shown to significantly accelerate Knoevenagel condensations. nih.gov The phenomenon of acoustic cavitation generates localized high temperatures and pressures, enhancing reaction rates and often leading to higher yields in shorter timeframes compared to conventional heating. bhu.ac.innih.gov These reactions can frequently be performed at room temperature in greener solvents like ethanol. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another powerful tool for accelerating reactions. nih.gov The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating. This technique has been successfully applied to the synthesis of various indolinone derivatives, including condensations and the formation of related heterocyclic systems, drastically reducing reaction times from hours to minutes. researchgate.netmdpi.commdpi.com

Solvent-Free Synthesis: Performing reactions under solvent-free or mechanochemical conditions represents a significant step in green synthesis. researchgate.net For the Knoevenagel condensation, reacting 2-indolinone and 3-pyridinecarboxaldehyde on a solid support like alumina under microwave irradiation without any solvent is a known method. acs.org Additionally, mechanochemical synthesis through ball milling could provide a completely solvent-free route, reducing waste and simplifying product purification.

| Technique | Typical Conditions | Advantages | Reference Principle |

|---|---|---|---|

| Ultrasound Irradiation | Ethanol, p-TSA, Room Temp | Short reaction times, high yields, mild conditions. | nih.govnih.gov |

| Microwave Irradiation | Dioxane, Base, 100-150°C | Drastically reduced reaction times (minutes), high yields. | nih.govresearchgate.net |

| Solvent-Free | Solid support (e.g., Alumina), Heat or Microwave | No volatile organic solvents, easy work-up, reduced waste. | acs.orgresearchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-Indolinone (Oxindole) |

| 3-Pyridinecarboxaldehyde |

| Piperidine |

| Ethanol |

| Potassium Fluoride |

| Alumina |

| 3-Substituted-3-hydroxyindolin-2-one |

| Isatin |

| 3-Halo-2-indolinone |

| 3-Triflyloxy-2-indolinone |

| 3-Vinylpyridine |

| Palladium(II) acetate (B1210297) |

| Triphenylphosphine |

| 3-Borylated-2-indolinone |

| 3-Halopyridine |

| 3-Pyridineboronic acid |

| Tetrakis(triphenylphosphine)palladium(0) |

| Thiourea |

| Phosphoric acid |

| p-Toluenesulfonic acid (p-TSA) |

| Dioxane |

Solvent-Free Synthetic Protocols for this compound

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating the use of volatile organic solvents. The Knoevenagel condensation for preparing compounds like this compound can be efficiently conducted under solvent-free conditions, often with the aid of a catalyst and heat or mechanical grinding.

Research into the solvent-free Knoevenagel condensation of various aldehydes with active methylene compounds has demonstrated the feasibility of this approach. While specific data for the reaction between 3-pyridinecarboxaldehyde and indolin-2-one is not extensively detailed in a singular study, the general methodology is well-established. Typically, the reaction involves mixing the aldehyde and the active methylene compound with a basic catalyst. Environmentally benign catalysts such as ammonium (B1175870) salts are often preferred over more toxic traditional catalysts like pyridine and piperidine. nih.govnih.gov The reaction can be driven to completion by heating or mechanochemical mixing. nih.gov

One study on solvent-free Knoevenagel condensations highlighted the use of reusable pyrrolidinium-based protic ionic liquids as catalysts, which can facilitate the reaction with high efficiency and allow for easy catalyst recycling. elsevierpure.com Another approach involves grinding the reactants with a solid support catalyst like basic alumina, which can promote the reaction at room temperature. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Reference |

| Benzaldehydes | Malonic Acid | Ammonium Bicarbonate | Solvent-free, heating | Good to Excellent | nih.gov |

| Long-chain Aldehydes | 1,3-Dicarbonyls | Pyrrolidinium Ionic Liquid | Solvent-free | Good | elsevierpure.com |

| Aromatic Aldehydes | Active Methylene Compounds | Basic Alumina | Solvent-free, grinding | High | researchgate.net |

Note: The data in this table represents similar Knoevenagel condensations under solvent-free conditions and is intended to be illustrative of the general methodology applicable to the synthesis of this compound.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The Knoevenagel condensation is particularly amenable to microwave irradiation, and this method has been successfully applied to the synthesis of various 3-substituted-2-indolinones. jneonatalsurg.comnih.gov

In a typical microwave-assisted procedure, indolin-2-one and 3-pyridinecarboxaldehyde would be mixed with a catalyst, either neat or with a minimal amount of a high-boiling point solvent, and subjected to microwave irradiation. Studies have shown that catalysts like piperidine or ammonium acetate are effective for this transformation. jneonatalsurg.com For instance, the microwave-assisted reaction of oxindole (B195798) with aldehydes using ammonium acetate as a catalyst can be completed in as little as two minutes with nearly quantitative yields. jneonatalsurg.com The use of a domestic microwave oven has been reported to be effective, highlighting the accessibility of this technology. jneonatalsurg.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Time | Yield | Reference |

| Oxindole | Various Aldehydes | Piperidine | Microwave, solvent-free | 7-11 min | Quantitative | jneonatalsurg.com |

| Oxindole | Various Aldehydes | Ammonium Acetate | Microwave, solvent-free | ~2 min | Quantitative | jneonatalsurg.com |

| 2,5-Disubstituted Indole-3-carboxaldehydes | Barbiturates | NH4OAc | Microwave, solvent-free | Not specified | Not specified | nih.gov |

Note: The data in this table is derived from studies on the microwave-assisted synthesis of various 3-benzylidene-1,3-dihydroindol-2-ones and related structures, providing a general framework for the synthesis of this compound.

Aqueous Media Synthesis for this compound

The use of water as a solvent in organic synthesis is highly desirable from an environmental and safety perspective. The Knoevenagel condensation has been shown to proceed efficiently in aqueous media, sometimes even without the need for a catalyst.

A study on the Knoevenagel condensation of pyridinecarbaldehydes with various active methylene compounds demonstrated that the reaction can occur in a water-ethanol mixture at room temperature to give high yields of the corresponding alkenes with E-selectivity. researchgate.net This suggests that the synthesis of this compound could be achieved by reacting 3-pyridinecarboxaldehyde with indolin-2-one in an aqueous-organic co-solvent system. In some cases, the use of a base catalyst like piperidine is employed to facilitate the reaction in aqueous or alcoholic solutions. nih.gov The use of surfactants to promote reactions in water is another green chemistry approach that has been applied to similar transformations.

| Reactant 1 | Reactant 2 | Solvent System | Catalyst | Conditions | Yield | Reference |

| Pyridinecarbaldehydes | Active Methylene Compounds | H2O:EtOH (50%) | None | Room Temperature | 90-95% | researchgate.net |

| trans-Cinnamaldehyde | 2-Oxindole | Ethanol | Piperidine | Reflux | Not specified | nih.gov |

Note: This table presents data from the synthesis of related compounds in aqueous or alcoholic media, illustrating the potential conditions for the aqueous synthesis of this compound.

Stereoselective Synthesis of this compound Isomers

The exocyclic double bond in this compound can exist as two geometric isomers, (E) and (Z). The stereochemical outcome of the Knoevenagel condensation is often dependent on the reaction conditions, the nature of the reactants, and the catalyst used. Generally, the (E)-isomer is the thermodynamically more stable and, therefore, the major product formed. researchgate.net

Controlling the stereoselectivity to favor the less stable (Z)-isomer or to achieve a high E/Z ratio is a significant challenge in synthetic chemistry. While specific methods for the stereoselective synthesis of this compound isomers are not prominently reported, general principles of stereoselective synthesis can be applied. The choice of solvent can influence the isomer ratio. For instance, in the synthesis of related 3-(aminomethylidene)oxindoles, the (Z)-configuration of all products was confirmed by NMR techniques. nih.gov

The separation of (E) and (Z) isomers can often be achieved by chromatographic techniques or fractional crystallization. The characterization and confirmation of the specific isomer are typically performed using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, where the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons and thus deduce the geometry of the double bond. jneonatalsurg.com

Chemical Reactivity and Reaction Mechanisms of 3 3 Pyridylmethylidene 2 Indolinone

Elucidation of Reaction Mechanisms in 3-(3-Pyridylmethylidene)-2-indolinone Synthesis

The primary route for the synthesis of this compound is the Knoevenagel condensation. acs.orgnih.gov This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. nih.govuchicago.edu In this specific synthesis, 2-indolinone (also known as oxindole) serves as the active methylene (B1212753) compound, and 3-pyridinecarboxaldehyde (B140518) is the aldehyde component.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). nih.govresearchgate.net The mechanism proceeds through the following key steps:

Enolate Formation: The basic catalyst abstracts an acidic proton from the C3 position of the 2-indolinone ring. This position is activated by the adjacent carbonyl group, facilitating deprotonation to form a resonance-stabilized enolate ion. acs.org

Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This step forms an aldol-type addition intermediate. youtube.com

Dehydration: The aldol intermediate readily undergoes elimination of a water molecule (dehydration) to form the thermodynamically stable conjugated system. This step is often spontaneous or promoted by heat, driving the reaction to completion and yielding the final product, this compound. acs.orguchicago.edu

A variation of this mechanism involves the catalyst (e.g., piperidine) first reacting with the aldehyde to form a more electrophilic iminium ion. The enolate of 2-indolinone then attacks this iminium ion, leading to the same final product after elimination. researchgate.net

Table 1: Key Steps in Knoevenagel Condensation for this compound Synthesis

| Step | Description | Reactants | Intermediates/Products |

| 1 | Base-catalyzed deprotonation | 2-Indolinone, Base (e.g., Piperidine) | 2-Indolinone enolate |

| 2 | Nucleophilic addition | 2-Indolinone enolate, 3-Pyridinecarboxaldehyde | Aldol addition intermediate |

| 3 | Dehydration (Elimination) | Aldol addition intermediate | This compound, Water |

Electrophilic Aromatic Substitution on this compound

The this compound molecule possesses two aromatic rings capable of undergoing electrophilic aromatic substitution (EAS): the indole (B1671886) ring and the pyridine ring.

The indole nucleus is an electron-rich heterocycle and is generally highly reactive towards electrophiles, orders of magnitude more so than benzene (B151609). nih.gov Substitution typically occurs at the C3 position due to its high electron density. nih.govwikipedia.org However, in the title compound, this position is already substituted. When the C3 position is blocked, electrophilic attack may occur at the C2 position or on the benzene portion of the indole ring (C4, C5, C6, or C7). Azo-coupling reactions on 3-substituted indoles, for instance, have been shown to occur at the C2-position, sometimes via a mechanism involving initial attack at C3 followed by rearrangement. wikipedia.orgchemrxiv.org The activating, ortho-para directing amide group (-NH-) and the deactivating acyl group (-C=O) influence the regioselectivity on the benzene ring, with positions C5 and C7 being the most likely sites for substitution.

The pyridine ring, conversely, is electron-deficient due to the electronegative nitrogen atom and is generally deactivated towards electrophilic attack compared to benzene. Substitution, when it does occur, is directed to the C3 and C5 positions (meta to the nitrogen). Given the presence of the highly activated indole ring, electrophilic attack is far more likely to occur on the indolinone moiety.

Nucleophilic Addition Reactions Involving this compound

The exocyclic double bond in this compound is part of an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. This renders the β-carbon (the carbon attached to the pyridine ring) electrophilic and susceptible to conjugate nucleophilic addition. nih.govnih.gov

A wide range of soft nucleophiles can add to this position, including enolates, amines, thiols, and organometallic reagents. The reaction mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, either during workup or by a proton source in the reaction mixture, to yield the 1,4-addition product. This reaction is a powerful tool for introducing further structural diversity, creating a new stereocenter at the α-carbon of the indolinone ring.

The pyridine nitrogen can also be a site for nucleophilic attack if it is first activated by alkylation or protonation to form a pyridinium (B92312) salt. Nucleophiles can then add to the pyridinium ring, typically at the C2 or C6 positions. mdpi.com

Cycloaddition Chemistry of this compound

The electron-deficient exocyclic double bond of this compound makes it a competent 2π-component (a dipolarophile or dienophile) in cycloaddition reactions.

[3+2] Cycloaddition: The molecule can react with various 1,3-dipoles such as nitrones, azomethine ylides, or nitrile oxides. uchicago.edu This type of reaction, known as a 1,3-dipolar cycloaddition, is a concerted pericyclic process that leads to the formation of five-membered heterocyclic rings fused to the oxindole (B195798) core at the C3 position. For example, reaction with an azomethine ylide would generate a spiro-pyrrolidine-oxindole derivative.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a known reaction pathway for 3-alkylideneindolin-2-ones. acs.org Under visible-light irradiation and in the presence of a suitable photocatalyst, these compounds can react with alkenes to form spirocyclobutyl oxindoles. acs.org This reaction proceeds via a triplet energy transfer mechanism, where the excited photocatalyst transfers energy to the indolinone derivative, which then reacts with the alkene.

[4+2] Cycloaddition (Diels-Alder Reaction): The exocyclic double bond can act as a dienophile in Diels-Alder reactions with conjugated dienes. This would result in the formation of a six-membered ring spiro-fused at the C3 position of the oxindole. The reactivity in these reactions is enhanced by the electron-withdrawing character of the adjacent carbonyl group.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | π-System Partner | Resulting Structure |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Spiro 5-membered heterocycle |

| [2+2] Cycloaddition | Alkene (photochemical) | Spiro 4-membered carbocycle (cyclobutane) |

| [4+2] Cycloaddition | Conjugated Diene | Spiro 6-membered carbocycle (cyclohexene) |

Oxidation and Reduction Pathways of this compound

The multiple functional groups in this compound offer several pathways for oxidation and reduction.

Reduction: The most common reduction pathway involves the conjugate reduction of the α,β-unsaturated system. This can be achieved using various reducing agents:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source selectively reduces the exocyclic C=C double bond to yield 3-(3-pyridylmethyl)-2-indolinone.

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts or transfer hydrogenation methods can also effect this transformation.

Complete reduction of both the exocyclic double bond and the pyridine ring to a piperidine ring can be achieved under more forcing hydrogenation conditions (e.g., higher pressure, stronger catalysts like platinum oxide).

Oxidation: Several sites are susceptible to oxidation:

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Indole Ring Oxidation: The electron-rich indole nucleus can be oxidized under various conditions, potentially leading to cleavage of the pyrrole (B145914) ring or formation of isatin-like derivatives.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions could lead to the oxidative cleavage of the exocyclic double bond, yielding 2-oxindole and 3-pyridinecarboxaldehyde.

Photochemical Transformations of this compound

The conjugated chromophore of this compound is expected to be photochemically active. Upon absorption of UV or visible light, it can undergo several transformations.

E/Z Isomerization: A primary photochemical process for molecules with a C=C double bond is E/Z isomerization. researchgate.net Irradiation can promote the molecule to an excited state where rotation around the double bond becomes possible. Upon relaxation back to the ground state, a mixture of E and Z isomers can be formed. For 3-alkylidene-2-indolones, the Z-isomer is often the more thermodynamically stable form. mdpi.com The isomerization can be triggered by direct irradiation or through the use of a triplet sensitizer. nih.gov

Photocycloaddition: As mentioned in section 3.4, [2+2] photocycloaddition with other alkenes is a key reaction for this class of compounds. acs.org This visible-light-mediated reaction allows for the construction of complex spirocyclic systems. acs.org

Deconjugative Isomerization: While less common for cyclic enones, photoisomerization can sometimes lead to deconjugation, where the double bond migrates out of conjugation with the carbonyl group. This typically requires specific reaction conditions, such as the presence of a Brønsted acid catalyst.

Chemical Derivatization and Analogue Synthesis of 3 3 Pyridylmethylidene 2 Indolinone

Strategic Modifications on the Indolinone Core of 3-(3-Pyridylmethylidene)-2-indolinone

The indolinone core is a primary target for structural modification to modulate the physicochemical and biological properties of this compound derivatives. Key strategies include substitution at the N1-position and functionalization of the aromatic ring.

The nitrogen atom (N1) of the indolinone ring is a common site for derivatization. N-alkylation can enhance lipophilicity and influence the orientation of the molecule within a biological target's binding site. Various alkyl and benzyl groups can be introduced under basic conditions using reagents like dimethyl carbonate or dibenzyl carbonate, with 1,4-diazabicyclo[2.2.2]octane (DABCO) sometimes used as a catalyst. nih.gov Microwave irradiation has been shown to accelerate these N-alkylation reactions. nih.gov

The benzene (B151609) portion of the indolinone scaffold offers four positions (C4, C5, C6, C7) for substitution. Introducing substituents such as halogens, nitro groups, or methoxy groups can significantly alter the electronic properties and metabolic stability of the parent compound. For instance, the synthesis of 6-chloro-3-(4-hydroxybenzylidene)indolin-2-one has been achieved, demonstrating that the benzene ring can be functionalized. nih.gov The regioselectivity of these substitutions is crucial, as the position of the substituent can dramatically impact biological activity. nih.govresearchgate.net Directed C-H functionalization, often using a directing group on the indole (B1671886) nitrogen, has emerged as a powerful tool to achieve site-selectivity at positions that are otherwise difficult to functionalize, such as C4 and C7. nih.govresearchgate.net

Table 1: Examples of Modifications on the Indolinone Core

| Position of Modification | Type of Modification | Example Substituent | Synthetic Method | Reference |

| N1 | N-Alkylation | Methyl, Benzyl | Reaction with dimethyl/dibenzyl carbonate | nih.gov |

| C5 | Halogenation | Chloro, Bromo | Electrophilic halogenation | nih.gov |

| C6 | Halogenation | Chloro | Starting from 6-chlorooxindole | nih.gov |

| C7 | Arylation | Phenyl | Directed C-H functionalization | nih.gov |

Functionalization of the Pyridine (B92270) Ring in this compound

The pyridine ring is a key component for the biological activity of many indolinone-based inhibitors, often acting as a hydrogen bond acceptor. nih.gov Its functionalization can enhance binding affinity and selectivity.

The electronic nature of the pyridine ring makes it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the existing substituents. However, direct functionalization can be challenging and may require activation, for instance, through the formation of a pyridine N-oxide. This strategy alters the electron density of the ring, facilitating substitution reactions.

Modern cross-coupling reactions, such as Suzuki and Stille couplings, provide versatile methods for introducing a wide range of substituents, including aryl, heteroaryl, and alkyl groups, onto the pyridine ring. These reactions typically require a pre-functionalized pyridine, such as a halopyridine, and a transition metal catalyst, often palladium-based.

Table 2: Bioisosteric Replacements for the Pyridine Ring

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Pyridine | Pyridinone | Introduce H-bond donor/acceptor capability, conformational constraint | frontiersin.org |

| Pyridine | Benzene | Alter electronic properties and H-bonding capacity | nih.gov |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhance metabolic stability and bioactivity | nih.govresearchgate.net |

| Pyridine | Thiophene | Modify ring electronics and steric profile | researchgate.net |

Side Chain Engineering and Linker Strategies for this compound

Modification of the exocyclic double bond and the attachment of side chains via linkers are advanced strategies to create derivatives with novel functionalities, such as in the development of targeted drug conjugates.

The attachment of an alkyl or other side chain at the C3-position of the indolinone ring is a common strategy to produce a wide array of derivatives. nih.gov These modifications can be achieved through various synthetic routes, including Knoevenagel condensation of an oxindole (B195798) with an appropriate aldehyde. nih.gov

For creating drug conjugates, linkers are crucial components that connect the core molecule to another moiety, such as a targeting ligand or a payload. The choice of linker chemistry is critical for the stability and release mechanism of the conjugate. Self-immolative linkers are a sophisticated class of linkers designed to cleave and release the active drug under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.govotago.ac.nz These linkers often undergo a 1,4- or 1,6-elimination or an intramolecular cyclization cascade upon a triggering event to release the payload. otago.ac.nzresearchgate.net A well-known example is the p-aminobenzyl carbamate (PABC) system, which is used in several approved antibody-drug conjugates (ADCs). sigutlabs.com

Table 3: Types of Self-Immolative Linkers and Their Triggers

| Linker Type | Release Mechanism | Triggering Condition | Reference |

| p-Aminobenzyl Carbamate (PABC) | 1,6-Elimination | Enzymatic cleavage (e.g., by cathepsins) | otago.ac.nzsigutlabs.com |

| Disulfide-based | Reduction | High glutathione concentration (intracellular) | sigutlabs.com |

| Hydrazone-based | Hydrolysis | Acidic pH (e.g., in endosomes/lysosomes) | nih.gov |

| Photocaged Abasic Site | Addition-Elimination Cascade | Light irradiation | rsc.org |

Regioselective Synthesis of this compound Analogues

Controlling the position of substituents during the synthesis of analogues is paramount for establishing clear SAR. Regioselective synthesis ensures that functional groups are introduced at specific, desired positions on the heterocyclic scaffolds.

Transition-metal-catalyzed C-H activation has become a powerful strategy for the regioselective functionalization of indoles and other heterocyclic systems. nih.gov By using a directing group, typically attached to the nitrogen of the indolinone, chemists can direct a metal catalyst to activate a specific C-H bond on the aromatic ring, allowing for subsequent arylation, alkylation, or other modifications at positions that are not readily accessible through classical electrophilic substitution reactions. nih.govresearchgate.net For example, methods have been developed for the selective functionalization at the C4, C7, and C3 positions of the indole core. nih.govnih.gov Similarly, regioselective functionalization of quinolines (a related scaffold to pyridine) has been extensively reviewed, with methods available for nearly all positions. mdpi.com Bismuth-catalyzed reactions have also been shown to achieve regioselective selenation at the C3 position of indoles. mdpi.com

Scaffold Hopping and Bioisosteric Replacement in this compound Derivatives

Scaffold hopping is a computational or synthetic strategy aimed at identifying structurally novel compounds that retain the biological activity of a known parent compound by modifying its core structure. nih.gov This approach is valuable for navigating patent landscapes, improving pharmacokinetic properties, and addressing metabolic liabilities. researchgate.net

In the context of this compound, scaffold hopping could involve replacing the entire indolinone or pyridine moiety with a different heterocyclic system. For example, the indolinone core could be "hopped" to an indazole framework to develop new inhibitors. rsc.org This strategy fundamentally alters the chemical architecture while aiming to preserve the key pharmacophoric features required for biological activity.

Bioisosteric replacement is a more subtle form of scaffold modification where an atom or a group of atoms is exchanged with an alternative that has broadly similar physicochemical properties. cambridgemedchemconsulting.com The goal is to create a new molecule with similar or improved biological properties. nih.gov For instance, replacing a phenyl ring with a pyridyl substituent is a common tactic to increase robustness towards metabolic oxidation. researchgate.net In the indolinone scaffold, an amide moiety could be replaced by a triazole, or the indole itself could be a bioisostere for an acyl anilide. nih.govnih.gov Pyridinones are also known bioisosteres for pyridines and phenol rings. frontiersin.org

Table 4: Examples of Scaffold Hopping and Bioisosteric Replacement

| Original Scaffold/Moiety | Replacement Scaffold/Moiety | Strategy | Rationale | Reference |

| Indole | Indazole | Scaffold Hopping | Discover novel core structures with similar activity | rsc.org |

| Phenyl Ring | Pyridine Ring | Scaffold Hopping / Bioisosterism | Improve metabolic stability, alter solubility | researchgate.net |

| Amide | Triazole | Bioisosteric Replacement | Improve hydrolytic stability | nih.gov |

| Acyl anilide | Indole | Bioisosteric Replacement | Identify novel receptor ligands | nih.gov |

Structure Activity Relationship Sar Studies of 3 3 Pyridylmethylidene 2 Indolinone Derivatives

Impact of Indolinone Core Substitutions on Biological Activity

The indolinone ring, also known as the 2-oxoindole core, serves as a critical anchor for binding to many biological targets, and substitutions on this ring system can profoundly modulate activity. Modifications at various positions, particularly C-5, have been shown to significantly influence the potency of these compounds.

Research into 3-substituted indolin-2-ones as receptor tyrosine kinase (RTK) inhibitors has demonstrated that the nature and position of substituents are key determinants of selectivity. rsc.org For instance, while the core structure provides the foundational pharmacophore, specific substitutions dictate which kinase is targeted. Studies have found that introducing bulky groups on the phenyl ring at the C-3 position of the indolinone scaffold can confer high selectivity towards the EGF and Her-2 RTKs. rsc.org In contrast, extending the side chain at this same C-3 position can shift the selectivity profile, yielding compounds with high potency against PDGF and VEGF RTKs. rsc.org

More specific investigations into substitutions on the indolinone phenyl ring have provided clear SAR data. In one study evaluating 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties, modifications at the C-5 position were critical for anticancer activity against the A549 non-small cell lung cancer cell line. nih.gov The data revealed a distinct trend based on the halogen or alkyl group present at this position.

The replacement of a fluorine atom at C-5 with a chlorine atom resulted in a nearly six-fold increase in potency. nih.gov Conversely, introducing a bromine atom, a hydrogen atom, or a methyl group at the C-5 position led to a dramatic decrease in activity, with IC₅₀ values soaring to over 100 μM. nih.gov This highlights a stringent requirement for a specific electronegative group (chloro) at the C-5 position for optimal activity against this cell line.

| Compound ID | C-5 Substituent | Potency (IC₅₀ in μM) |

|---|---|---|

| 14h | Fluoro (F) | 1.87 |

| 14i | Chloro (Cl) | 0.32 |

| 14j | Bromo (Br) | >100 |

| 14k | Hydrogen (H) | >100 |

| 14l | Methyl (CH₃) | >100 |

Influence of Pyridine (B92270) Nitrogen Position and Substituents on Activity

The pyridine ring is a key feature of this compound class, often involved in forming crucial hydrogen bonds within the active sites of target proteins. Consequently, the position of the ring nitrogen atom (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) and the presence of other substituents on the pyridine ring are pivotal to biological activity.

The placement of the nitrogen atom dictates the vector and accessibility of the hydrogen bond acceptor, which can lead to differential activity profiles. In a study comparing the antibacterial effects of Schiff bases containing different pyridine isomers, the position of the nitrogen atom was found to control the spectrum of activity. nih.govnih.gov A derivative featuring a pyridine nitrogen at the 4-position (4-pyridyl) demonstrated more effective inhibition against Staphylococcus aureus. nih.govnih.gov In contrast, the isomeric compound with the nitrogen at the 3-position (3-pyridyl), which corresponds to the parent compound of this article, showed superior activity against Escherichia coli. nih.govnih.gov This suggests that the geometric differences imposed by the nitrogen's location allow for optimized interactions with distinct bacterial targets (S. aureus GyraseB vs. E. coli MurB). nih.govnih.gov

| Compound Type | Target Organism | Relative Activity |

|---|---|---|

| 3-Pyridyl Derivative (3Py) | E. coli | Higher |

| 3-Pyridyl Derivative (3Py) | S. aureus | Lower |

| 4-Pyridyl Derivative (4Py) | E. coli | Lower |

| 4-Pyridyl Derivative (4Py) | S. aureus | Higher |

The electronic nature of the pyridine ring also contributes to its role in SAR. The nitrogen atom exerts an electron-withdrawing inductive effect (-I effect), which makes the aromatic ring electron-deficient and influences its reactivity. nih.gov This electronic property is fundamental to the molecule's ability to participate in specific binding interactions. researchgate.net

Role of the Exocyclic Double Bond Configuration in SAR of 3-(3-Pyridylmethylidene)-2-indolinone

For many kinase inhibitors based on this scaffold, the Z-isomer is considered the more active configuration. nih.gov The geometry of the Z-isomer orients the pyridine and indolinone rings in a conformation that is often essential for establishing the correct hydrogen bonding pattern with the hinge region of the kinase ATP-binding site. nih.gov In silico docking studies of 3-(benzylidene)indolin-2-one derivatives targeting cyclin-dependent kinase 2 (CDK2) revealed that the Z-diastereomer achieved a better docking score and fit within the enzyme's active site compared to the corresponding E-diastereomer. nih.gov

Experimental evidence supports this computational finding. In a study of 3-(benzylidene)indolin-2-one derivatives designed as ligands for α-synuclein fibrils, the separated isomers were tested independently. The Z-isomer (Ki = 347 nM) showed a higher binding affinity than the E-isomer (Ki = 620 nM), confirming that the stereochemistry of the double bond directly impacts biological recognition. nih.gov

It is important to note that the E and Z isomers can interconvert. This isomerization is often dependent on external factors such as solvent, temperature, and exposure to light. rsc.orgnih.gov This dynamic equilibrium means that syntheses often yield isomeric mixtures, and the stability of the desired isomer must be considered during drug development. nih.gov

Conformational Analysis and its Correlation with Biological Effects

A study on pyridylacetonitrile-integrated anthracene (B1667546) fluorophores, which share the pyridyl-vinyl linkage, demonstrated a direct link between the nitrogen's position and the molecule's conformation. studymind.co.uk The derivative with the nitrogen at the 3-position (3-APy) adopted a highly twisted molecular conformation between the two aromatic systems. This twisting prevented intermolecular π–π stacking in the crystal lattice, which in turn resulted in strongly enhanced solid-state fluorescence. studymind.co.uk In contrast, the 2-pyridyl and 4-pyridyl isomers exhibited different packing arrangements and weaker fluorescence due to their less twisted conformations. studymind.co.uk While this study measures a physical property (fluorescence) rather than a direct biological activity, it provides a clear example of how a subtle change in the core structure dictates molecular conformation and, consequently, its interactions and observable effects.

Computational methods, such as Density Functional Theory (DFT) calculations, are standard tools used to predict and analyze the preferred geometries and conformational landscapes of such molecules, providing insight into the low-energy shapes that are most likely relevant for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For the this compound series, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly valuable. These approaches build a statistical model that can predict the activity of new, untested compounds and provide visual, three-dimensional maps highlighting which regions of the molecule are sensitive to steric, electrostatic, or other property changes.

A docking-based 3D-QSAR study was conducted on a series of inhibitors for IMP-1 metallo-β-lactamase, which included a compound with a (3-Pyridyl)-CH moiety (compound 33) directly related to the core structure of this article. The study generated robust and predictive CoMFA and CoMSIA models. The models were built using a training set of 41 compounds and validated with a test set of 8 compounds.

The statistical quality of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (r²cv or q²) and the conventional correlation coefficient (r²). The CoMFA model achieved an r² of 0.989, while the CoMSIA model had an r² of 0.968, both indicating a strong correlation between the model's descriptors and the observed biological activity. More importantly, the predictive power, measured by the predictive r² (r²pre), was high for both models, demonstrating their utility in forecasting the potency of new derivatives. Such models are instrumental in guiding the rational design and optimization of new potential inhibitors in this chemical series.

| Model | Correlation Coefficient (r²) | Predictive r² (r²pre) |

|---|---|---|

| CoMFA | 0.989 | 0.843 |

| CoMSIA | 0.968 | 0.957 |

Molecular Mechanisms of Action of 3 3 Pyridylmethylidene 2 Indolinone in Biological Systems in Vitro Studies

Target Identification and Validation for 3-(3-Pyridylmethylidene)-2-indolinone

Enzyme Inhibition Profiles of this compound

The primary mechanism of action identified for the 3-substituted indolin-2-one class of compounds is the inhibition of protein kinases. nih.goved.ac.uk These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Compounds based on this scaffold typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. nih.gov The specific kinase selectivity is heavily influenced by the nature of the substituent at the C3 position. nih.gov

While specific enzymatic inhibition data for this compound is not extensively detailed in the reviewed literature, studies on closely related analogs provide significant insights into its likely targets. The 3-pyridyl 2-oxindole scaffold has been identified in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK3β), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov In one study, a novel ATP-competitive GSK3β inhibitor featuring a 3-pyridyl 2-oxindole ring was developed. nih.gov

Furthermore, the broader class of 3-(hetero)arylideneindolin-2-ones has been evaluated for inhibitory activity against c-Src, a non-receptor protein kinase involved in cancer cell proliferation, migration, and invasion. nih.gov The indolinone scaffold was selected as a promising starting point for developing c-Src inhibitors. nih.gov Structure-activity relationship (SAR) studies on various 3-substituted indolin-2-ones have demonstrated that modifications to the C3-substituent can confer high selectivity for different receptor tyrosine kinases (RTKs). For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for Vascular Endothelial Growth Factor Receptor (VEGFR), while 3-(substituted benzylidenyl)indolin-2-ones with bulky groups are selective for Epidermal Growth Factor Receptor (EGFR) and Her-2. nih.gov

A related compound, 3,3-di-pyridyl-methyl-1-phenyl-2-indolinone, was found to decrease the fast potassium current in nerve terminals at a concentration of 64.5 µM, suggesting an inhibitory effect on ion channel activity. nih.gov At higher concentrations, it also affected sodium and calcium currents. nih.gov

Table 1: Enzyme Inhibition Profiles of 3-Substituted Indolin-2-one Analogs

| Compound Class/Analog | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| 3-Pyridyl 2-oxindole scaffold | Glycogen Synthase Kinase 3β (GSK3β) | ATP-competitive inhibition | nih.gov |

| 3-(Hetero)arylideneindolin-2-ones | c-Src Kinase | Inhibitory activity | nih.gov |

| 3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones | VEGF Receptor (Flk-1) | Highly specific inhibition | nih.gov |

| 3-(Substituted benzylidenyl)indolin-2-ones | EGF and Her-2 Receptors | Selective inhibition | nih.gov |

| 3,3-di-pyridyl-methyl-1-phenyl-2-indolinone | Nerve Terminal Ion Channels | Decreased potassium, sodium, and calcium currents | nih.gov |

Receptor Binding Interactions of this compound

Specific in vitro receptor binding studies for this compound are not widely available in the current body of scientific literature. The primary focus of research for this class of compounds has been on their function as enzyme inhibitors rather than as ligands for cell-surface or nuclear receptors.

However, the versatile indolin-2-one scaffold has been explored for its potential to interact with other types of receptors. For example, a study involving indolin-2-one derivatives with piperazinylbutyl side chains attached to the amide nitrogen—a significant structural deviation from the C3-substituted title compound—demonstrated high affinity and selectivity for the dopamine D4 receptor. nih.gov One particular analog showed a K(i) value of 0.5 nM for the D4 receptor, indicating its potential as a potent ligand. nih.gov This finding highlights the adaptability of the indolin-2-one core, but due to the substantial structural differences, these results cannot be directly extrapolated to predict the receptor binding profile of this compound.

Protein-Protein Interaction Modulation by this compound

The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy for various diseases, including cancer. scispace.comresearchgate.net PPIs are fundamental to most cellular processes, and their disruption can inhibit disease-driving pathways that are often considered "undruggable" by traditional enzyme inhibitors. scispace.com

Currently, there is a lack of published in vitro studies specifically investigating the ability of this compound to modulate protein-protein interactions. While the broader oxindole (B195798) scaffold is a component of more complex molecules designed to inhibit PPIs, such as the nutlin inhibitors that block the p53-MDM2 interaction, this activity is not an inherent feature of all indolinone-based compounds and depends on a specific three-dimensional structure designed to mimic key amino acid residues at the interaction interface. researchgate.net Without direct experimental evidence, no specific PPI-modulating activity can be ascribed to this compound.

Cellular Pathway Perturbations Induced by this compound

Apoptotic Pathway Modulation by this compound

Apoptosis, or programmed cell death, is a crucial cellular process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. mdpi.com In vitro studies of compounds structurally related to this compound have shown significant pro-apoptotic activity.

A study on novel (Z)-3-(benzylidene)indolin-2-one derivatives found that these compounds inhibit tumor cell proliferation by inducing apoptosis. nih.gov The underlying mechanism involves the modulation of key proteins in the apoptotic cascade. Treatment of human prostate cancer PC-3 cells with a lead compound from this series led to the activation of caspase-3, an essential executioner caspase. nih.gov Furthermore, the compound caused an increase in the expression of the pro-apoptotic protein Bax and a significant decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and commitment to apoptosis. mdpi.comnih.gov The study also noted that the treatment affected the mitochondrial membrane potential, a common feature of the intrinsic apoptotic pathway. nih.gov

Other related indole (B1671886) derivatives have also been shown to induce apoptosis through the activation of caspases 3 and 9, indicating the involvement of the mitochondrial pathway. nih.gov The induction of apoptosis is a key mechanism by which this class of compounds exerts its antiproliferative effects. nih.govnih.gov

Table 2: Apoptotic Effects of 3-Substituted Indolin-2-one Analogs in Cancer Cell Lines

| Compound/Analog | Cell Line | Observed Apoptotic Effects | Reference |

|---|---|---|---|

| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)-benzylidene)indolin-2-one | PC-3 (Prostate Cancer) | Activation of caspase-3, increased Bax expression, decreased Bcl-2 expression, loss of mitochondrial membrane potential | nih.gov |

| [(2-Phenylindol-3-yl)methylene]propanedinitriles | MDA-MB 231, MCF-7 (Breast Cancer) | Activation of caspase-3 and caspase-9 | nih.gov |

| [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles | Various Cancer Cells | Induction of apoptosis via inhibition of Bcl-2 | nih.gov |

Cell Cycle Regulation by this compound

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a fundamental aspect of cancer. mdpi.com Targeting the cell cycle is a common strategy for anticancer drug development. Several studies have demonstrated that 3-substituted indolin-2-ones can perturb cell cycle progression, often leading to arrest at a specific phase.

Flow-cytometry analysis of prostate cancer cells treated with a (Z)-3-(benzylidene)indolin-2-one derivative revealed that the compound arrested the cells in the G2/M phase of the cell cycle in a dose-dependent manner. nih.gov This G2/M arrest prevents cells from entering mitosis, ultimately inhibiting cell division. Similarly, another study on related [(2-phenylindol-3-yl)methylene]propanedinitrile compounds also showed a blockage of the cell cycle in the G2/M phase in breast cancer cells. nih.gov This effect appears to be a common mechanism for this class of molecules. nih.govmdpi.com

The mechanism for this cell cycle arrest may involve the inhibition of key regulatory proteins. Research on novel oxindole conjugates suggests that they can induce cell cycle arrest by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme for cell cycle progression. nih.gov By inhibiting CDKs, these compounds can halt the cell cycle and prevent proliferation.

Table 3: Effects of 3-Substituted Indolin-2-one Analogs on Cell Cycle Regulation

| Compound/Analog | Cell Line | Effect on Cell Cycle | Potential Mechanism | Reference |

|---|---|---|---|---|

| (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)-benzylidene)indolin-2-one | PC-3 (Prostate Cancer) | Arrest in G2/M phase | Not specified | nih.gov |

| [(2-Phenylindol-3-yl)methylene]propanedinitriles | MDA-MB 231, MCF-7 (Breast Cancer) | Arrest in G2/M phase | Not specified | nih.gov |

| [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles | Various Cancer Cells | Cell cycle arrest | Inhibition of CDK2 | nih.gov |

| 3-Tetrazolyl methyl-3-hydroxy-oxindole hybrid | SK-LU-1, A549, A-427 (Lung Cancer) | Arrest in G2/M phase | Targeting PDGF-D and MEK/ERK pathway | nih.gov |

Angiogenesis Inhibition Mechanisms of this compound

While direct in vitro studies specifically investigating the anti-angiogenic mechanisms of this compound are limited in the currently available scientific literature, the broader class of indolinone derivatives has been extensively studied as potent inhibitors of angiogenesis. The primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for the signaling pathways that drive the formation of new blood vessels.

A key player in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs), particularly VEGFR-2. The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and tube formation of endothelial cells—the fundamental processes of angiogenesis. Several indolinone-based compounds have been identified as inhibitors of VEGFR-2 kinase activity. These inhibitors typically act as ATP-competitive ligands, binding to the ATP-binding pocket of the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent downstream signaling events.

In vitro assays commonly used to evaluate the anti-angiogenic potential of such compounds include Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assays, migration assays (e.g., wound healing or transwell assays), and tube formation assays on Matrigel. While specific data for this compound in these assays is not currently published, it is plausible that its anti-angiogenic effects, if any, would be mediated through the inhibition of key kinases like VEGFR-2, a hallmark of the indolinone scaffold.

Autophagy Modulation by this compound

Currently, there is a lack of specific in vitro studies investigating the direct role of this compound in the modulation of autophagy. Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis and can be either a pro-survival or pro-death mechanism in cancer cells, depending on the context. Key protein markers used to monitor autophagy include the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of sequestosome 1 (p62/SQSTM1).

While direct evidence for this compound is absent, some studies have explored the autophagy-modulating potential of other arylidene-indolinone compounds. For example, the compound GW5074, which shares the arylidene-indolinone core structure, has been reported as a ligand of the autophagy-related protein LC3B nih.gov. However, there is conflicting information regarding its binding affinity and its utility in autophagy-dependent processes nih.gov.

Mechanistic Insights from In Vitro Cellular Assays

Cytotoxicity Mechanisms in Cancer Cell Lines (In Vitro)

While specific cytotoxicity data for this compound across a wide range of cancer cell lines is not extensively documented in the available literature, studies on closely related indolinone derivatives have demonstrated significant anti-proliferative and cytotoxic effects. For example, a novel synthesized compound, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, exhibited notable cytotoxicity against triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468, with IC50 values of 20 and 25 µg/mL, respectively researchgate.netnih.gov.

The cytotoxic mechanisms of indolinone derivatives often involve the induction of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells. Studies on related compounds have shown that they can trigger apoptosis through various molecular events. For instance, treatment of cancer cells with certain [(3-indolylmethylene)hydrazono]indolin-2-ones led to a significant increase in the proportion of apoptotic cells, as determined by Annexin V-FITC/propidium iodide staining and flow cytometry nih.gov.

The apoptotic cascade is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. The activation of key executioner caspases, such as caspase-3, is a hallmark of apoptosis. In vitro studies with indolinone derivatives have demonstrated their ability to increase the activity of caspase-3 in cancer cells cjnmcpu.com.

Furthermore, the regulation of apoptosis is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. A shift in the Bax/Bcl-2 ratio in favor of the pro-apoptotic members can lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade. Research on indolinone compounds has shown that they can modulate the expression of these proteins to favor apoptosis.

| Compound | Cell Line | IC50 | Mechanism of Action | Reference |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-231 | 20 µg/mL | Induction of apoptosis, downregulation of Akt/mTOR signaling | researchgate.netnih.gov |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-468 | 25 µg/mL | Induction of apoptosis, downregulation of Akt/mTOR signaling | researchgate.netnih.gov |

| Novel dispiro-indolinones | LNCaP | 1.2–3.5 µM | Not fully elucidated, but appears to be p53-independent | researchgate.net |

| Pyridino[2,3-f]indole-4,9-dione derivative | XF 498 | 0.006 µg/ml | Not specified | nih.gov |

| Pyridino[2,3-f]indole-4,9-dione derivative | HCT 15 | 0.073 µg/ml | Not specified | nih.gov |

Anti-inflammatory Mechanisms in Cell Models (In Vitro)

The anti-inflammatory properties of this compound and related compounds have been investigated in various in vitro cell models. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Studies on indolinone derivatives have demonstrated their ability to inhibit the activation of the NF-κB pathway. For instance, treatment of LPS-stimulated RAW 264.7 macrophages with a 3-substituted-indolin-2-one derivative was shown to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB nih.govnih.govmdpi.commdpi.com. This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators.

In vitro experiments have shown that treatment with indolinone compounds can significantly decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophage cell lines nih.govnih.govresearchgate.net. The levels of these cytokines are typically measured using enzyme-linked immunosorbent assay (ELISA). Furthermore, these compounds have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation nih.govnih.gov.

| Cell Model | Stimulus | Effect of Indolinone Derivative | Signaling Pathway | Reference |

| RAW 264.7 macrophages | LPS | Inhibition of NO, TNF-α, and IL-6 production | Inhibition of Akt, MAPK, and NF-κB pathways | nih.gov |

| RAW 264.7 macrophages | LPS | Inhibition of iNOS and COX-2 expression | Down-regulation of NF-κB signaling | nih.gov |

| RAW 264.7 macrophages | LPS | Suppression of pro-inflammatory cytokine secretion and NO production | Inhibition of NF-κB p65 phosphorylation and acetylation | mdpi.com |

Antioxidant Activity and ROS Modulation (In Vitro)

This compound has been shown to exert significant antioxidant effects in vitro by modulating cellular pathways involved in the response to oxidative stress. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

In vitro studies have demonstrated that this compound induces the activation of ARE-mediated transcription and increases the DNA-binding activity of Nrf2 nih.gov. This leads to the upregulation of several antioxidant genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and NAD(P)H quinone dehydrogenase 1 (NQO1) nih.gov. The increased expression of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

The mechanism by which this compound activates Nrf2 involves the stabilization of the Nrf2 protein. Under basal conditions, Nrf2 is targeted for ubiquitination and subsequent proteasomal degradation by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to disrupt the interaction between Cul3 and Keap1, which is part of the E3 ubiquitin ligase complex that targets Nrf2 for degradation nih.gov. This disruption leads to a reduction in Nrf2 ubiquitination and an increase in its stability and nuclear accumulation nih.gov.

The functional consequence of this Nrf2 activation is enhanced cellular resistance to oxidative stress-induced cytotoxicity. In vitro experiments have shown that pre-treatment of cells with this compound confers protection against cell death induced by pro-oxidants such as hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA) nih.gov.

| Cellular Effect | Molecular Mechanism | Key Proteins Involved | Reference |

| Induction of ARE-mediated transcription | Activation of Nrf2 | Nrf2, ARE | nih.gov |

| Upregulation of antioxidant genes | Increased Nrf2 DNA-binding activity | HO-1, SOD, NQO1 | nih.gov |

| Increased Nrf2 protein levels | Post-transcriptional stabilization of Nrf2 | Nrf2, Keap1, Cul3 | nih.gov |

| Protection against oxidative stress-induced cell death | Enhanced antioxidant defense | N/A | nih.gov |

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

While specific molecular docking and dynamics simulation studies for this compound with its potential biological targets are not extensively reported in the peer-reviewed literature, computational approaches have been widely used to understand the interactions of the broader class of indolinone derivatives with various protein targets. These studies provide valuable insights into the potential binding modes and structure-activity relationships of these compounds.

Given that a primary mechanism of action for many indolinone derivatives is the inhibition of protein kinases, molecular docking studies have frequently focused on the ATP-binding site of kinases such as VEGFR-2. These simulations aim to predict the binding conformation of the inhibitor within the active site and to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, docking studies of various indolinone-based compounds with VEGFR-2 have revealed common interaction patterns with conserved residues in the hinge region of the kinase domain mdpi.comresearchgate.net. The pyridinyl moiety of this compound could potentially form important hydrogen bond interactions within such a binding pocket.

Although direct computational studies on this compound are lacking, the existing body of work on related compounds suggests that this molecule likely interacts with the ATP-binding pocket of various protein kinases. Future in silico studies specifically focused on this compound are warranted to elucidate its precise binding modes with key biological targets and to guide the design of more potent and selective analogs.

Computational and Theoretical Chemistry of 3 3 Pyridylmethylidene 2 Indolinone

Electronic Structure Calculations of 3-(3-Pyridylmethylidene)-2-indolinone

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool for the geometric and electronic analysis of heterocyclic molecules similar to this compound. rsc.orgrsc.org DFT studies typically begin with a geometry optimization to find the lowest energy structure of the molecule. This involves selecting a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). For organic molecules of this type, hybrid functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31G(d,p) or larger. These calculations can yield important data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Typical Parameters for a DFT Calculation

| Parameter | Example Selection | Purpose |

|---|---|---|

| Method | DFT | To calculate the electronic structure based on electron density. |

| Functional | B3LYP | A hybrid functional that approximates the exchange-correlation energy, offering a balance of accuracy and computational cost. |

| Basis Set | 6-311++G(d,p) | A set of mathematical functions used to build molecular orbitals. This Pople-style basis set is flexible and includes polarization and diffuse functions. |

| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent (e.g., water, DMSO) on the molecule's properties. |

Once the geometry is optimized, DFT calculations provide a description of the molecule's molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, which is relevant for its electronic and optical properties. It is also an indicator of chemical reactivity. DFT studies on related indazole and triazole derivatives have used HOMO-LUMO analysis to assess molecular stability and reactivity. rsc.orgrsc.org The distribution of these frontier orbitals across the this compound structure—spanning the indolinone core, the exocyclic double bond, and the pyridine (B92270) ring—is key to its electronic behavior.

Table 2: Key Concepts in Molecular Orbital Analysis

| Orbital/Concept | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates kinetic stability, chemical reactivity, and the energy of the lowest electronic transition. |

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. This compound possesses conformational flexibility, primarily around the single bond connecting the exocyclic carbon to the pyridine ring. Furthermore, the exocyclic double bond gives rise to possible E/Z isomers, which can have significantly different shapes and biological activities. In related indolinone systems, the specific configuration has been shown to be a critical determinant of biological function. nih.gov

Conformational analysis is computationally performed by systematically rotating the key dihedral angles and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES) of the molecule, identifying energy minima (stable conformers) and transition states (energy barriers between conformers). The global minimum on the PES corresponds to the most stable, and likely most populated, conformation of the molecule. This lowest-energy conformer is the most relevant structure for use in subsequent studies, such as ligand-target docking.

Spectroscopic Property Prediction (Theoretical) for this compound

Computational methods can predict various spectroscopic properties, providing a means to interpret experimental data or to predict the spectrum of a yet-to-be-synthesized compound.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excited states of molecules. It can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption (oscillator strength), which correspond to the peaks in a UV-Visible spectrum. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated shifts are often compared to a standard reference compound (e.g., tetramethylsilane, TMS) and can be invaluable for confirming the structure and assigning peaks in an experimental spectrum, particularly for distinguishing between isomers. nih.gov

Table 3: Theoretically Predictable Spectroscopic Properties

| Spectroscopy Type | Predicted Parameter | Computational Method |

|---|---|---|

| UV-Visible | λmax, Oscillator Strength | TD-DFT |

| NMR | ¹H Chemical Shifts (δ) | DFT (GIAO) |

| NMR | ¹³C Chemical Shifts (δ) | DFT (GIAO) |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT |

Ligand-Target Interaction Modeling using this compound

Given that the 3-substituted indolin-2-one scaffold is a cornerstone of many kinase inhibitors, molecular docking is a crucial computational technique to study this compound. nih.govmdpi.com Docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a protein target.

For this class of compounds, the primary targets are often protein kinases, where the inhibitors act as ATP-competitive binders. scirp.org The lowest-energy conformer of this compound would be docked into the ATP-binding pocket of relevant kinases (e.g., VEGFR-2, EGFR, CDK2). The simulation's scoring function then estimates the binding energy, with more negative scores typically indicating stronger binding. Analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen Bonds: The amide group of the indolinone core is a classic hydrogen bond donor and acceptor, often forming critical interactions with the "hinge region" of the kinase domain. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings of the indolinone and pyridine moieties can form favorable hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.

These modeling studies are essential for rationalizing structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors. nih.gov

Table 4: Potential Protein Kinase Targets and Key Binding Interactions

| Protein Target | Target Family | Common Hinge Residue | Potential Interactions with Ligand |

|---|---|---|---|

| VEGFR-2 | Receptor Tyrosine Kinase | Cys919 | H-bond from indolinone N-H; H-bond to indolinone C=O |

| EGFR | Receptor Tyrosine Kinase | Met793 | H-bond from indolinone N-H; H-bond to indolinone C=O |

| CDK2 | Serine/Threonine Kinase | Leu83 | H-bond from indolinone N-H; H-bond to indolinone C=O |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening (Excluding Toxicity Profiles)

Before a compound can be considered for further development, it is essential to evaluate its drug-like properties. In silico models are widely used to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, allowing for the early identification of candidates with potentially poor pharmacokinetic profiles. nih.govrsc.org Many of these predictions are based on physicochemical properties that can be readily calculated. For this compound, several key descriptors can be computed to assess its potential drug-likeness, often evaluated against frameworks like Lipinski's Rule of Five.

Table 5: Predicted Physicochemical and ADME-Relevant Properties

| Property | Predicted Value | Significance (Rule of Five Guideline) |

|---|---|---|

| Molecular Weight | 222.24 g/mol | Favorable for absorption (< 500) |

| logP (XLogP3) | 1.8 | Indicates good balance of solubility and permeability (< 5) |

| Hydrogen Bond Donors | 1 | Favorable for membrane permeability (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Favorable for membrane permeability (≤ 10) |

| Rotatable Bond Count | 1 | Indicates low conformational flexibility, which is often favorable (≤ 10) |

These computed values suggest that this compound has a favorable physicochemical profile for a potential oral drug candidate.

Advanced Spectroscopic Characterization of 3 3 Pyridylmethylidene 2 Indolinone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution and the solid state.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides fundamental information about the chemical environment of magnetically active nuclei. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides analogous information for the carbon skeleton.

For a molecule as complex as 3-(3-Pyridylmethylidene)-2-indolinone, 1D spectra alone may not be sufficient for a complete assignment. Two-dimensional (2D) NMR experiments are crucial for establishing definitive atomic connectivity. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the indolinone and pyridine (B92270) rings, helping to trace the connectivity within these aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comprinceton.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This is critical for connecting structural fragments. For instance, an HMBC experiment would show a correlation between the vinyl proton (=CH-) and carbons in both the indolinone and pyridine rings, confirming the linkage between these two moieties. It would also show correlations from the indolinone N-H proton to nearby carbons, helping to assign the quaternary carbons of the lactam ring. nih.gov